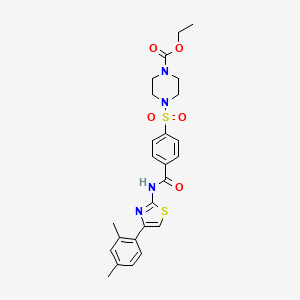
Ethyl 4-((4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Scientific Research Applications
Synthesis and Biological Activity
Microwave-assisted Synthesis and Biological Evaluation : A study by Başoğlu et al. involved the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some showing good to moderate activities against test microorganisms (Başoğlu et al., 2013).
Carbazole Derivatives for Anticancer Activity : Sharma et al. synthesized novel carbazole derivatives starting with carbazole, which after several reactions including with ethyl choloroacetate, exhibited significant antibacterial, antifungal, and anticancer activities, especially against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
Antibacterial Heterocyclic Compounds : Azab et al. focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. This research underscores the versatile applications of such compounds in developing new antibacterial agents (Azab et al., 2013).
Novel Mycobacterium Tuberculosis GyrB Inhibitors : A study by Jeankumar et al. designed and synthesized thiazole-aminopiperidine hybrid analogues, showcasing their application in inhibiting Mycobacterium tuberculosis GyrB ATPase. This research highlights the potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).
Crystal Structure Analysis
Crystal Structure of EPBA : A study conducted by Faizi et al. reported the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound related to the target molecule, providing insights into the conformation of molecules that are structurally similar to the compound (Faizi et al., 2016).
Future Directions
Mechanism of Action
Target of action
Thiazoles, the class of compounds to which “Ethyl 4-((4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” belongs, are known to exhibit a wide range of biological activities . They can act on various targets, depending on the specific substituents on the thiazole ring .
Mode of action
The mode of action of thiazoles can vary greatly depending on their specific structure and the target they interact with . The thiazole ring can orient towards the target site in different ways, which can affect the biological outcomes .
Biochemical pathways
Thiazoles can affect various biochemical pathways, again depending on their specific structure and target . For example, some thiazoles have been reported to have antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral activities .
Pharmacokinetics
The pharmacokinetic properties of thiazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely and are influenced by the specific structure of the compound .
Result of action
The molecular and cellular effects of thiazoles can include a wide range of outcomes, from antimicrobial to antitumor effects, depending on the specific compound and its target .
Action environment
The action, efficacy, and stability of thiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
ethyl 4-[4-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S2/c1-4-34-25(31)28-11-13-29(14-12-28)36(32,33)20-8-6-19(7-9-20)23(30)27-24-26-22(16-35-24)21-10-5-17(2)15-18(21)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSYSIGIFJXUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2612211.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2612215.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2612216.png)
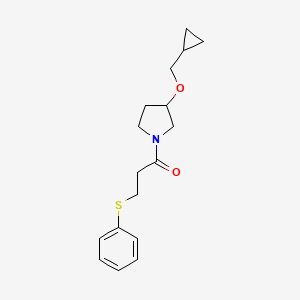
![N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612219.png)
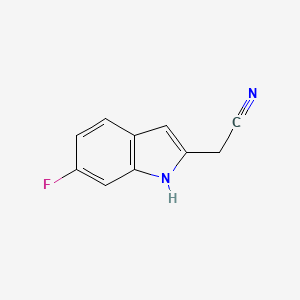
![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)
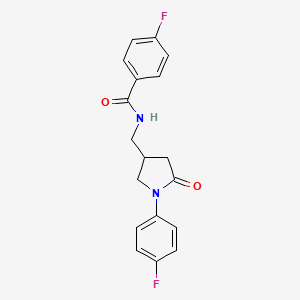
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2612223.png)
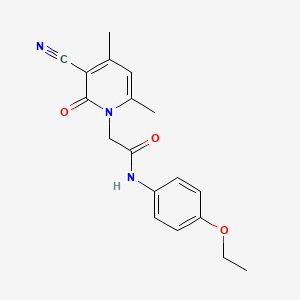


![3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)